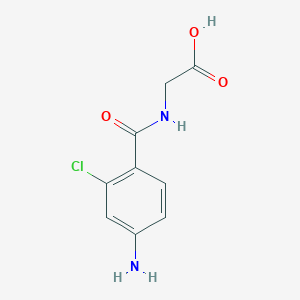

2-(4-Amino-2-chlorobenzamido)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

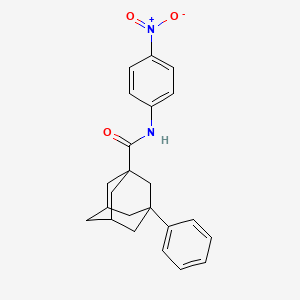

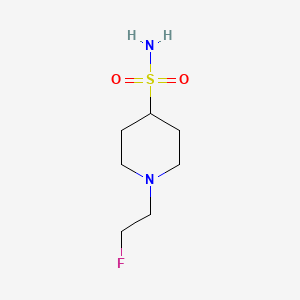

“2-(4-Amino-2-chlorobenzamido)acetic acid” is a chemical compound with the molecular formula C9H9ClN2O3 . It has a molecular weight of 228.63 . The IUPAC name for this compound is [(4-chlorobenzoyl)amino]acetic acid .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. N-Alkyl-2-(substitutedbenzamido) benzamides and methyl 2-(2-(substitutedbenzamido) benzamido) alkanoates were prepared by either the reaction of amines or amino acid esters with benzoxazine derivatives or the DCC coupling of 2-substitutedbenzamido benzoic acid with amines or amino acid esters .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClNO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Amino-2-chlorobenzamido)acetic acid” are not available, related compounds have been used in the synthesis of dipeptide-coupled benzamides via azide and DCC coupling methods .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.473±0.06 g/cm3 . Its boiling point is predicted to be 496.8±45.0 °C . The melting point is reported to be 187-188 °C .科学研究应用

Anti-Cancer Activity

The compound has demonstrated potent cytotoxic activity against breast cancer cell lines (MCF-7) with low IC50 values. Specifically, compounds 11a, 3a, 8c, 12a, and 13b exhibited remarkable efficacy, particularly 11a (IC50 = 5.3 µM) compared to the standard drug 5-fluorouracil (5-FU) (IC50 = 5.8 µM) . This suggests that 2-(4-Amino-2-chlorobenzamido)acetic acid could be a promising candidate for designing new σ1 receptor ligands with anti-cancer properties.

Trans-Sialidase Inhibition

In recent years, trans-sialidase has emerged as a pharmacological target for anti-Chagas drugs. Researchers have designed benzoic acid derivatives, including 2-(4-Amino-2-chlorobenzamido)acetic acid, as trans-sialidase inhibitors. These compounds hold potential as anti-trypanosomal agents .

Sigma Receptor Modulation

The σ receptor family, particularly σ1 receptors, has been explored as an effective target in cancer treatment. High σ receptor density is observed in various cancer cell lines (e.g., prostate, lung, and breast). By understanding the ligand–receptor interactions, researchers aim to design novel σ1 receptor ligands with anti-cancer activity .

Peptide Conjugates

The compound’s amine and carboxylic acid groups make it suitable for peptide conjugation. Researchers have used methyl 2-(4-chlorobenzamido)benzamido alkanoates as intermediates for preparing dipeptide-coupled benzamides . These conjugates may find applications in drug delivery or targeted therapies.

Crystallography and Structural Studies

Researchers have reported crystallographic data for 2-(4-Chlorobenzamido)acetic acid . Understanding its solid-state structure can provide insights into its behavior, intermolecular interactions, and potential applications.

安全和危害

属性

IUPAC Name |

2-[(4-amino-2-chlorobenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c10-7-3-5(11)1-2-6(7)9(15)12-4-8(13)14/h1-3H,4,11H2,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEOPNJWDBOWTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Amino-2-chlorobenzamido)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide](/img/structure/B2460903.png)

![8-(4-Methoxyphenyl)-1-methyl-7-phenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2460912.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2460916.png)

![N-(1-cyanocyclohexyl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2460917.png)